molecular formula C13H8O3 B1336859 SIEBER LINKER CAS No. 3722-51-8

SIEBER LINKER

Cat. No.: B1336859
CAS No.: 3722-51-8
M. Wt: 212.20 g/mol
InChI Key: XCJHDJAODLKGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. This compound is known for its yellow color and has been studied for its various biological activities, including anti-inflammatory and antioxidant properties .

Mechanism of Action

Target of Action

It is known that this compound is used in solid phase peptide synthesis (spps) as a linker . In this context, the Sieber Linker acts as a spacer between the polymeric beads and the peptide .

Mode of Action

In the context of SPPS, the this compound’s role is to facilitate the synthesis of peptides. It does this by acting as a spacer between the polymeric beads and the peptide, allowing for the sequential addition of amino acids to the growing peptide chain

Biochemical Pathways

The this compound is involved in the biochemical pathways of peptide synthesis. In SPPS, the this compound allows for the sequential addition of amino acids to a growing peptide chain . The downstream effects of this process include the formation of peptides, which can have various biological activities.

Pharmacokinetics

As a linker used in spps, its bioavailability would be primarily determined by its ability to facilitate the synthesis of peptides .

Result of Action

The result of the action of 3-Hydroxy-9H-xanthen-9-one in SPPS is the successful synthesis of peptides. These peptides can then be used in various biological studies and applications .

Action Environment

The action of 3-Hydroxy-9H-xanthen-9-one is influenced by the conditions of the SPPS process. Factors such as the choice of resin, the type of amino acids used, and the specific conditions of the synthesis process can all influence the efficacy and stability of the this compound .

Safety and Hazards

The safety information available indicates that 3-Hydroxyxanthen-9-one has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, and H319 .

Future Directions

The future directions for the research on 3-Hydroxyxanthen-9-one and other xanthones include further investigations to fully disclose their mechanism of action and to improve their potential clinical outcomes . The development of new xanthones and the isolation of xanthone natural products are also areas of interest .

Biochemical Analysis

Biochemical Properties

3-Hydroxyxanthen-9-one has been found to exhibit anti-inflammatory activity . It inhibits NADPH-catalysed lipid peroxidation in human umbilical vein endothelial cells (HUVECs) . It also inhibits TNF-alpha induced ICAM-1 expression . These interactions suggest that 3-Hydroxyxanthen-9-one may interact with enzymes and proteins involved in inflammation and oxidative stress pathways.

Cellular Effects

In cellular processes, 3-Hydroxyxanthen-9-one has been shown to influence cell function by inhibiting lipid peroxidation and the expression of ICAM-1 in HUVECs . This suggests that 3-Hydroxyxanthen-9-one may have an impact on cell signaling pathways and cellular metabolism, particularly those related to inflammation and oxidative stress.

Molecular Mechanism

At the molecular level, 3-Hydroxyxanthen-9-one exerts its effects through several mechanisms. It inhibits NADPH-catalysed lipid peroxidation, suggesting that it may interact with NADPH or related enzymes . It also inhibits the expression of ICAM-1 induced by TNF-alpha, indicating that it may interact with this cytokine or related signaling pathways .

Metabolic Pathways

It is known that xanthone biosynthesis in plants involves the shikimate and the acetate pathways

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Catalysts such as palladium and copper are also frequently used .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted xanthones .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-xanthen-9-one is unique due to its specific substitution pattern on the xanthone scaffold, which imparts distinct biological activities. Its ability to inhibit specific molecular targets, such as NADPH oxidase, sets it apart from other xanthone derivatives .

Properties

IUPAC Name

3-hydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJHDJAODLKGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418770
Record name 3-Hydroxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-51-8
Record name 3-Hydroxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Resorcinol (5.5 g, 50 mmol) and methyl salicylate (11.0 g, 72 mmol) were refluxed for 5 h using a Dean-Stark trap to remove H2O and MeOH. The resulting black oil was chromatographed over silica with 20% ethyl acetate-hexane as eluent. A yellow solid was isolated which was subsequently recrystallized from ethyl acetate to give 1.3 g (12.3%) of 3-hydroxy-9H-xanthen-9-one (lit. mp 242° C.). Literature references to the synthesis of this compound: R. J. Patolia and K. N. Trivedi, Indian J. Chem., 22B, 444 (1983); J. S. H. Davies, F. Scheinmann, and H. Suschitzky, J. Org. Chem., 23, 307 (1958). ##STR37##
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SIEBER LINKER
Reactant of Route 2
Reactant of Route 2
SIEBER LINKER
Reactant of Route 3
SIEBER LINKER
Reactant of Route 4
Reactant of Route 4
SIEBER LINKER
Reactant of Route 5
SIEBER LINKER
Reactant of Route 6
Reactant of Route 6
SIEBER LINKER
Customer
Q & A

Q1: Why is 3-Hydroxyxanthen-9-one of interest to researchers in the context presented by the research papers?

A1: 3-Hydroxyxanthen-9-one, a scaffold found in various naturally occurring and synthetic compounds, serves as a valuable building block in organic synthesis. The research papers highlight its use in a novel, multicomponent reaction. Specifically, FeCl3 catalyzes a one-pot synthesis using 3-hydroxyxanthen-9-one, various aldehydes, and 2-aminobenzothiazoles to produce novel 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones. [] This method is significant because it showcases the potential of 3-hydroxyxanthen-9-one in constructing complex molecules with potential biological activities.

Q2: What makes the synthetic method described in the research noteworthy?

A2: The research highlights the novelty of employing 3-hydroxyxanthen-9-ones in a multicomponent reaction for the first time. [] This approach offers several advantages. Firstly, it utilizes readily available and relatively inexpensive starting materials like 3-hydroxyxanthen-9-one. Secondly, the one-pot synthesis, catalyzed by FeCl3 in DMF, simplifies the process and potentially reduces the production of unwanted byproducts. This efficiency and cost-effectiveness make this method attractive for synthesizing a library of compounds for further biological evaluation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.